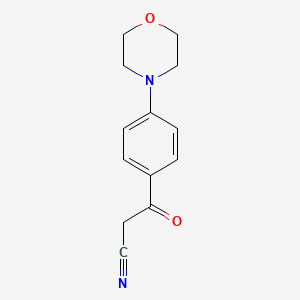

3-(4-Morpholinophenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-6-5-13(16)11-1-3-12(4-2-11)15-7-9-17-10-8-15/h1-4H,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYOOGLCCLWWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653897 | |

| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-40-4 | |

| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Morpholinophenyl)-3-oxopropanenitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Morpholinophenyl)-3-oxopropanenitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound, identified by CAS Number 887591-40-4, is a bifunctional organic compound featuring a unique combination of reactive moieties.[1][2] Its structure is characterized by a central β-ketonitrile core, where an active methylene group is positioned between a carbonyl and a nitrile function. This core is attached to a phenyl ring, which is, in turn, substituted at the para position with a morpholine heterocycle.

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance physicochemical properties such as solubility and metabolic stability, or to act as a key pharmacophore interacting with biological targets.[3] The β-ketonitrile group is a highly reactive synthon, providing multiple avenues for constructing more complex molecular architectures, particularly five-membered heterocycles which are prevalent in pharmaceuticals.[4] The interplay of these structural features makes this compound a valuable intermediate for synthetic chemists.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 887591-40-4 | [1][2][5] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| IUPAC Name | 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile | [5] |

| Melting Point | 118-120 °C | [1] |

| Purity | Typically ≥95% | [5] |

| LogP | 1.37 | [5] |

| Canonical SMILES | N#CCC(=O)C1=CC=C(N2CCOCC2)C=C1 | [2][5] |

| InChI Key | AJYOOGLCCLWWSA-UHFFFAOYSA-N | [5] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction, a cornerstone of C-C bond formation in organic chemistry.

Primary Synthetic Route: Crossed Claisen-Type Condensation

The most direct and industrially relevant synthesis is a crossed Claisen condensation.[6][7] This reaction involves the nucleophilic attack of an acetonitrile-derived carbanion onto an appropriate ester, specifically an ester of 4-morpholinobenzoic acid (e.g., ethyl 4-morpholinobenzoate).

The causality behind this choice is twofold:

-

Acetonitrile as the Nucleophile: Acetonitrile possesses α-hydrogens that can be deprotonated by a strong base (like sodium ethoxide or sodium hydride) to form a nucleophilic carbanion.[7][8]

-

Ester as the Electrophile: The aromatic ester lacks enolizable α-hydrogens, preventing self-condensation and ensuring it acts solely as the electrophile, which is crucial for achieving a high yield of the desired crossed product.[7]

The reaction proceeds via the following mechanistic steps:

-

Enolate Formation: The base abstracts an acidic α-proton from acetonitrile.

-

Nucleophilic Attack: The resulting acetonitrile anion attacks the electrophilic carbonyl carbon of the ester.

-

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (e.g., ethoxide) to form the final β-ketonitrile product.[9]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol (Representative)

While a specific protocol for this compound is proprietary to manufacturers, the following is a representative, field-proven procedure for a closely related benzoylacetonitrile, which can be adapted by a skilled chemist.[10]

-

Base Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, prepare sodium ethoxide by reacting sodium metal with absolute ethanol under an inert atmosphere (N₂ or Ar). Alternatively, use commercial sodium ethoxide.

-

Ester Addition: To the cooled sodium ethoxide suspension in a suitable solvent (e.g., dry toluene), add ethyl 4-morpholinobenzoate.

-

Condensation: Slowly add an excess of dry acetonitrile to the mixture. Heat the reaction mixture to reflux for several hours (e.g., 12-24 hours) to drive the condensation to completion.

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Quench the reaction by carefully adding water and an extraction solvent like diethyl ether.

-

Separate the aqueous layer and acidify it with a dilute acid (e.g., 5% H₂SO₄) to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Reactivity and Synthetic Utility

The molecule's synthetic versatility stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites and potential transformations.

-

Active Methylene Group: This is the most significant reactive site. The protons on the carbon between the carbonyl and nitrile groups are highly acidic (pKa ≈ 11 in DMSO for benzoylacetonitrile) due to resonance stabilization of the resulting carbanion by both electron-withdrawing groups. This facilitates easy deprotonation to form a soft nucleophile, which is a key intermediate for alkylation, acylation, and condensation reactions, particularly in the synthesis of heterocycles like pyrazoles and isoxazoles.[4]

-

Nitrile Group: The nitrile can undergo self-condensation with another nitrile-containing molecule in a base-catalyzed process known as the Thorpe reaction.[11][12][13] It can also be hydrolyzed under acidic or basic conditions to yield a β-keto amide or carboxylic acid, or be reduced to a primary amine.

-

Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Morpholine Moiety: The nitrogen atom of the morpholine ring is basic and can be protonated in acidic media. The ring itself is generally stable to many reaction conditions. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions.

Spectroscopic Characterization (Predicted)

While specific spectral data requires experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.

-

¹H NMR (in CDCl₃, δ in ppm):

-

Aromatic Protons: Two doublets in the range of δ 7.8-8.0 (protons ortho to the carbonyl) and δ 6.8-7.0 (protons ortho to the morpholine), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons: A singlet around δ 4.0-4.2 for the active methylene (-CH₂-CN) protons.

-

Morpholine Protons: Two triplets around δ 3.8-3.9 (-O-CH₂-) and δ 3.3-3.4 (-N-CH₂-).

-

-

¹³C NMR (in CDCl₃, δ in ppm):

-

Carbonyl Carbon: δ 185-195.

-

Nitrile Carbon: δ 115-120.

-

Aromatic Carbons: Multiple signals between δ 110-155.

-

Methylene Carbon: δ 25-35.

-

Morpholine Carbons: δ 66-67 (-O-CH₂) and δ 47-48 (-N-CH₂-).

-

-

IR Spectroscopy (cm⁻¹):

-

Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2250-2270 cm⁻¹.

-

Carbonyl (C=O) stretch: A strong, sharp band around 1680-1700 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1580-1610 cm⁻¹ region.

-

C-O-C stretch (ether): A strong band around 1110-1130 cm⁻¹.

-

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

Hazard Identification

Based on available safety data sheets for this and structurally similar compounds, the following GHS hazard statements apply:[2][5]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][15][16]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is often 2-8°C for long-term stability.[2] Keep away from oxidizing agents.[15][17]

Conclusion

This compound is a well-defined chemical entity with a rich profile of reactivity centered on its β-ketonitrile core. Its straightforward synthesis via Claisen-type condensation and the presence of the medicinally relevant morpholine moiety make it a high-value intermediate. For researchers in drug discovery and synthetic chemistry, this compound serves as a versatile platform for accessing a wide array of complex heterocyclic structures and novel molecular entities. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to unlocking its full synthetic potential.

References

-

ChemBK. This compound. Available from: [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]

-

ResearchGate. A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF. Available from: [Link]

-

iChemical. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8. Available from: [Link]

-

EON Biotech. This compound – (887591-40-4). Available from: [Link]

-

PubChem. 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. Available from: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

-

TÜBİTAK Academic Journals. Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Available from: [Link]

-

YouTube. Claisen Condensation Reaction Mechanism. Available from: [Link]

-

ResearchGate. (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Available from: [Link]

-

L.S.College, Muzaffarpur. Thorpe reaction. Available from: [Link]

- Google Patents. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

-

ResearchGate. Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile | Request PDF. Available from: [Link]

-

MDPI. Computational Revision of the Mechanism of the Thorpe Reaction. Available from: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

-

National Institutes of Health. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available from: [Link]

-

YouTube. Thorpe Zieglar Condensation Mechanism. Available from: [Link]

-

BYJU'S. Claisen Condensation Mechanism. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

3M. Safety Data Sheet. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 887591-40-4|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Computational Revision of the Mechanism of the Thorpe Reaction | MDPI [mdpi.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8 - iChemical [ichemical.com]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. chempoint.com [chempoint.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-Morpholinophenyl)-3-oxopropanenitrile

Introduction

3-(4-Morpholinophenyl)-3-oxopropanenitrile stands as a significant scaffold in contemporary medicinal chemistry and drug development. Its unique β-ketonitrile functionality, coupled with the morpholino-substituted phenyl ring, imparts a desirable combination of physicochemical properties, making it a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this target molecule, delving into the mechanistic underpinnings of each transformation and offering detailed, field-proven experimental protocols. The synthesis is strategically designed in two key stages: the preparation of the crucial precursor, 4-morpholinoacetophenone, followed by a base-mediated condensation to construct the β-ketonitrile moiety.

Strategic Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high yields and purity of the final product by first constructing the morpholine-substituted aromatic ketone, followed by the introduction of the reactive cyanomethyl group.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Morpholinoacetophenone

The initial and critical step in this synthetic endeavor is the preparation of 4-morpholinoacetophenone. This intermediate serves as the foundational electrophile for the subsequent condensation reaction. A highly efficient and scalable method for its synthesis is the nucleophilic aromatic substitution of 4-fluoroacetophenone with morpholine.

Causality Behind Experimental Choices

The selection of 4-fluoroacetophenone as the starting material is predicated on the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack at the para position. Morpholine, a secondary amine, acts as a potent nucleophile, readily displacing the fluoride ion. The choice of a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), facilitates the reaction by effectively solvating the ionic intermediates and allowing for the requisite high reaction temperatures to overcome the activation energy of the substitution. The presence of a mild base like potassium carbonate is crucial to neutralize the hydrofluoric acid byproduct, thereby preventing the protonation of morpholine and maintaining its nucleophilicity.

Experimental Protocol: Synthesis of 4-Morpholinoacetophenone

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-fluoroacetophenone (13.8 g, 0.1 mol), morpholine (13.1 g, 0.15 mol), and potassium carbonate (20.7 g, 0.15 mol) in 100 mL of dimethyl sulfoxide (DMSO).

-

Reaction Execution: The reaction mixture is heated to 120-130 °C with vigorous stirring under a nitrogen atmosphere for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts and residual DMSO, and then dried in a vacuum oven at 50 °C.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield 4-morpholinoacetophenone as a crystalline solid.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Melting Point | 96-98 °C | [1] |

| Appearance | White to off-white crystalline solid | |

| Typical Yield | 85-95% |

Part 2: Core Synthesis of this compound

The final step in the synthesis is the formation of the β-ketonitrile moiety through a Claisen-type condensation reaction. This transformation involves the reaction of 4-morpholinoacetophenone with a suitable cyanating agent, such as ethyl cyanoformate, in the presence of a strong base.

Mechanistic Insights and Rationale

The Claisen condensation is a cornerstone of carbon-carbon bond formation. In this specific application, a strong base, sodium ethoxide, is employed to deprotonate the α-carbon of 4-morpholinoacetophenone, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoformate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired this compound. The use of an excess of the base is often beneficial to drive the equilibrium towards the product, as the resulting β-ketonitrile is more acidic than the starting ketone and will be deprotonated by the base.

Caption: Mechanistic workflow for the Claisen condensation step.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (4.6 g, 0.2 mol) in 150 mL of absolute ethanol.

-

Reaction Setup: Once the sodium has completely reacted and the solution has cooled to room temperature, add a solution of 4-morpholinoacetophenone (20.5 g, 0.1 mol) in 50 mL of anhydrous toluene.

-

Addition of Ethyl Cyanoformate: To the stirred suspension, add ethyl cyanoformate (11.9 g, 0.12 mol) dropwise via the addition funnel over a period of 30 minutes, maintaining the temperature below 30 °C with an ice bath if necessary.

-

Reaction Execution: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is carefully poured into a mixture of 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. The resulting mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Predicted Characterization Data

| Analysis | Predicted Data |

| ¹H NMR | δ (ppm): 2.50-2.70 (m, 4H, morpholine CH₂), 3.70-3.90 (m, 4H, morpholine CH₂), 4.10 (s, 2H, CH₂CN), 6.90 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H) |

| ¹³C NMR | δ (ppm): 47.0 (morpholine CH₂), 66.0 (morpholine CH₂), 28.0 (CH₂CN), 114.0 (Ar-C), 116.0 (CN), 128.0 (Ar-C), 131.0 (Ar-C), 154.0 (Ar-C), 188.0 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~2250 (C≡N), ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1115 (C-O-C, ether) |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₃H₁₄N₂O₂ |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step approach, commencing with the synthesis of 4-morpholinoacetophenone followed by a Claisen condensation, is well-precedented in organic synthesis and offers a high degree of control over the reaction, leading to good yields of the desired product. The provided experimental protocols are designed to be robust and scalable, making them suitable for both research and development applications. The mechanistic insights and rationale behind the experimental choices offer a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and optimize the synthesis as needed.

References

-

PubChem. 4'-Fluoroacetophenone. [Link]

-

Organic Syntheses. Ethyl Phenylcyanoacetate. Coll. Vol. 3, p.397 (1955); Vol. 28, p.58 (1948). [Link]

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.

- 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). PubMed.

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Storage and stability of 3-(4-Morpholinophenyl)-3-oxopropanenitrile

An In-Depth Technical Guide to the Storage and Stability of 3-(4-Morpholinophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects of handling, storing, and assessing the stability of this compound. As a key intermediate and building block in modern medicinal chemistry, a thorough understanding of its stability profile is paramount for ensuring the integrity of research and development activities. This document delves into the molecule's inherent chemical properties, potential degradation pathways, recommended storage conditions, and detailed protocols for robust stability testing. The insights and methodologies presented herein are grounded in established principles of organic chemistry and pharmaceutical stability analysis, aiming to equip researchers with the knowledge to maintain the quality and reliability of this important chemical entity.

Introduction: The Chemical Identity and Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 887591-40-4, is a multifaceted organic compound characterized by a morpholine ring, a phenyl group, and a β-ketonitrile functionality. This unique combination of structural motifs makes it a valuable precursor in the synthesis of a wide array of biologically active molecules. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates. The β-ketonitrile group is a versatile synthon, readily participating in various chemical transformations to construct complex heterocyclic systems.

A foundational understanding of the molecule's physicochemical properties is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | |

| Molar Mass | 230.26 g/mol | |

| Melting Point | 118-120 °C | |

| Appearance | Typically a solid powder | |

| CAS Number | 887591-40-4 |

Fundamental Principles of Stability for this compound

The stability of a chemical compound is not an inherent constant but rather a dynamic property influenced by its environment. For this compound, the key functional groups—the morpholine ring, the aromatic phenyl ring, the ketone, and the nitrile—all contribute to its reactivity and potential degradation pathways.

Postulated Degradation Pathways

Based on the chemical functionalities present in this compound, several degradation pathways can be anticipated under stress conditions.

Caption: Postulated degradation pathways for this compound.

-

Hydrolytic Degradation: The β-ketonitrile moiety is susceptible to both acidic and basic hydrolysis. Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, followed by decarboxylation. In basic media, retro-Claisen type cleavage can occur, leading to the formation of 4-morpholinobenzoic acid and malononitrile or their derivatives.

-

Oxidative Degradation: The tertiary amine of the morpholine ring is a prime target for oxidation, potentially forming an N-oxide. This N-oxide can be a stable entity or may undergo further rearrangements. The methylene groups adjacent to the oxygen and nitrogen in the morpholine ring can also be susceptible to oxidation.

-

Photolytic Degradation: Aromatic ketones can absorb UV light, leading to the formation of excited states that can initiate free-radical reactions. This can result in a complex mixture of degradation products, including polymeric material. The stability of the morpholine ring under photolytic stress should also be considered, as photodissociation can occur.

-

Thermal Degradation: At elevated temperatures, β-ketonitriles can undergo various reactions, including decarbonylation or rearrangement. The morpholine ring itself can undergo thermal decomposition, although this typically requires high temperatures.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, adherence to appropriate storage and handling protocols is crucial.

Optimal Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C is preferred for long-term storage. Room temperature is acceptable for short-term use. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Protects against hydrolysis. |

| Light | Protect from light by using an amber vial or storing in a dark place. | Prevents photolytic degradation. |

Safe Handling Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

Hygroscopicity: While not explicitly stated, the potential for hygroscopicity should be assumed. Minimize exposure to atmospheric moisture by keeping containers tightly sealed when not in use.

-

Solvent Selection: For preparing solutions, use high-purity, dry solvents to prevent premature degradation.

Methodologies for Stability Assessment

A comprehensive stability assessment of this compound involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and validate stability-indicating analytical methods.

Experimental Workflow for Stability Testing

Commercial suppliers of 3-(4-Morpholinophenyl)-3-oxopropanenitrile

Executive Summary & Compound Profile

3-(4-Morpholinophenyl)-3-oxopropanenitrile (CAS: 887591-40-4) is a critical

This guide provides a validated framework for sourcing, verifying, and utilizing this compound, moving beyond basic catalog data to address the specific needs of high-stakes drug discovery.

Technical Specifications

| Property | Specification |

| CAS Number | 887591-40-4 |

| IUPAC Name | 3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile |

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| Appearance | Light yellow to off-white crystalline solid |

| Melting Point | 118–120 °C |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol |

| Key Functional Groups |

Supply Chain Intelligence: Sourcing Strategy

Procuring this intermediate requires distinguishing between "catalog re-sellers" and "origin manufacturers." The presence of the morpholine ring introduces specific impurity risks (oxidation products) that re-packagers often overlook.

Supplier Tiering & Risk Assessment

| Supplier Tier | Recommended For | Key Vendors (Examples) | Risk Profile |

| Tier 1: Validated Originators | GMP Scale-up, Tox Studies | Fluorochem (UK), BLD Pharm (Global), Enamine | Low: Batch-specific CoA, NMR/LCMS available. |

| Tier 2: Catalog Aggregators | HTS Screening, Hit-to-Lead | Fisher Scientific , MilliporeSigma (re-sourcing) | Medium: Variable batch consistency; often re-packaged. |

| Tier 3: Spot Market | Early Exploration (mg scale) | MolPort , ChemSpace | High: Lead times vary; purity claims require internal validation. |

Procurement Decision Matrix

The following decision tree assists in selecting the correct grade based on your development stage.

Figure 1: Strategic sourcing decision tree based on project phase and risk tolerance.

Quality Assurance & Self-Validating Protocols

Trusting a Certificate of Analysis (CoA) blindly is a critical failure point. The morpholine moiety is susceptible to N-oxidation, and the nitrile group can hydrolyze under poor storage. Use this self-validating protocol upon receipt.

Critical Quality Attributes (CQAs)

-

Purity: >97% by HPLC (254 nm).

-

Identity: 1H NMR must show characteristic morpholine triplets (

3.2–3.8 ppm) and the singlet for the -

Residual Solvents: Acetonitrile or THF (common synthesis solvents).

Protocol 1: The "Functional Reactivity" Test

This test confirms not just purity, but chemical competence. If the material is degraded (e.g., ketone reduction or nitrile hydrolysis), it will fail this cyclization.

Objective: Convert the

-

Dissolve: 50 mg of this compound in 1 mL Ethanol.

-

Add: 1.5 equivalents of Hydrazine hydrate.

-

Heat: Reflux at 80°C for 60 minutes.

-

Observe:

-

Pass: Formation of a precipitate or clean conversion to 3-(4-morpholinophenyl)-1H-pyrazol-5-amine by TLC/LCMS.

-

Fail: Complex mixture or no reaction indicates ketone degradation.

-

Synthetic Utility & Downstream Applications

This building block is a "linchpin" intermediate. Its reactivity allows for the rapid construction of pharmacophores found in modern anticoagulants and kinase inhibitors.

Mechanistic Pathway: From Scaffold to Drug Candidate

The

Figure 2: Divergent synthesis pathways utilizing the

Key Reaction: Synthesis of Aminopyrazoles

Aminopyrazoles derived from this nitrile are privileged structures in ATP-competitive kinase inhibitors. The morpholine ring provides solubility and hydrogen-bond acceptance in the solvent-exposed region of the kinase pocket.

Causality: The electron-withdrawing nitrile group increases the acidity of the

Safety & Handling (E-E-A-T)

Hazard Profile:

-

H-Codes: H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).

Expert Handling Tips:

-

Dust Hazard: The solid is often electrostatic. Weigh inside a fume hood using an anti-static gun if available.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The nitrile group is stable, but the morpholine nitrogen can oxidize to the N-oxide over months of air exposure, darkening the solid.

References

-

PubChem. Compound Summary for CID 11319235: this compound. National Library of Medicine. [Link]

-

Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.[3] (Contextual reference for morpholinophenyl scaffolds in anticoagulants). [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Antimicrobial Scaffolds from 3-(4-Morpholinophenyl)-3-oxopropanenitrile

Executive Summary

This guide details the synthetic utility of 3-(4-morpholinophenyl)-3-oxopropanenitrile (hereafter referred to as Precursor M ) as a versatile building block for antimicrobial drug discovery. The morpholine moiety is a privileged pharmacophore, known to enhance aqueous solubility, metabolic stability, and target affinity in antimicrobial agents (e.g., Linezolid).

By exploiting the high reactivity of the

Chemical Strategy & Pathway Logic

The synthetic value of Precursor M lies in its active methylene group (

-

Knoevenagel Condensation: Nucleophilic attack on aromatic aldehydes to form acrylonitriles (Michael acceptors).

-

Binucleophilic Cyclization: Reaction with hydrazines to form pyrazoles.

-

Multi-Component Condensation: Reaction with aldehydes and urea/thiourea to form pyrimidines.

Synthetic Workflow Visualization

Figure 1: Divergent synthetic pathways from the morpholine-substituted

Experimental Protocols

Protocol A: Synthesis of Acrylonitrile Derivatives (Knoevenagel Condensation)

Target Mechanism: Formation of an

Materials:

-

Precursor M (1.0 mmol)

-

Substituted Aromatic Aldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde)

-

Ethanol (Absolute, 10 mL)

-

Piperidine (Catalytic amount, 3-5 drops)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Precursor M and 1.0 mmol of the aromatic aldehyde in 10 mL of ethanol.

-

Catalysis: Add 3-5 drops of piperidine. The solution may turn slightly yellow/orange.

-

Reaction: Stir the mixture at room temperature (25°C) for 1–3 hours.

-

Note: If precipitation does not occur within 1 hour, heat to reflux for 30 minutes.

-

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

Isolation: The product typically precipitates as a solid. Filter the solid under vacuum.

-

Purification: Wash the cake with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.

Validation:

-

IR Spectroscopy: Look for the characteristic C≡N stretch at ~2210 cm⁻¹ and C=O stretch at ~1660 cm⁻¹.

-

Yield Expectation: 75–90%.

Protocol B: Synthesis of 5-Aminopyrazole Derivatives

Target Mechanism: Pyrazoles are potent inhibitors of bacterial DNA gyrase. The 5-amino group provides a handle for hydrogen bonding within the active site.

Materials:

-

Precursor M (1.0 mmol)

-

Hydrazine Hydrate (99%, 2.0 mmol)

-

Ethanol (15 mL)

-

Glacial Acetic Acid (Catalytic, 2 drops)

Procedure:

-

Setup: Dissolve Precursor M (1.0 mmol) in 15 mL ethanol in a 50 mL flask.

-

Addition: Add Hydrazine Hydrate (2.0 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Critical Control: The morpholine ring is stable, but avoid strong oxidants.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

-

Crystallization: Stir vigorously. The pyrazole derivative should precipitate. Filter and dry.[1][2]

Validation:

-

1H NMR: Disappearance of the singlet signal for the active methylene protons (-CH2-) of the precursor (approx. 4.2 ppm) and appearance of a broad singlet for -NH2 (approx. 5.0–6.0 ppm).

-

IR: Disappearance of the C≡N peak (participation in cyclization) and appearance of -NH stretches (3300–3400 cm⁻¹).

Protocol C: Synthesis of Pyrimidine Derivatives

Target Mechanism: Pyrimidines mimic nucleic acid bases, acting as antimetabolites or dihydrofolate reductase (DHFR) inhibitors.

Materials:

-

Precursor M (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Aromatic Aldehyde (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (1.0 mmol) or Piperidine

-

Ethanol (15 mL)

Procedure:

-

Mixing: Combine Precursor M, aldehyde, and urea (or thiourea) in ethanol.

-

Base Addition: Add K₂CO₃ or piperidine.

-

Reflux: Reflux for 8–10 hours. This reaction is slower than the Knoevenagel condensation.

-

Monitoring: TLC (Ethyl Acetate:Hexane 1:1).

-

Isolation: Cool and pour into ice water. Acidify slightly with dilute HCl to precipitate the product if K₂CO₃ was used.

-

Purification: Recrystallization from Ethanol/DMSO.

Antimicrobial Evaluation Protocol (MIC Assay)

To ensure data integrity, use the Broth Microdilution Method adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Test Organisms:

-

Staphylococcus aureus (ATCC 29213) - Gram-positive model.

-

Escherichia coli (ATCC 25922) - Gram-negative model.

-

Candida albicans (ATCC 10231) - Fungal model.

Methodology:

-

Stock Solution: Dissolve synthesized compounds in 100% DMSO to a concentration of 1000 µg/mL.

-

Note: Morpholine derivatives generally show good solubility in DMSO.

-

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final test concentrations: 512 µg/mL down to 0.5 µg/mL.

-

Inoculum: Adjust bacterial suspension to

CFU/mL (0.5 McFarland standard). Add 10 µL to each well. -

Incubation: 37°C for 24 hours (Bacteria) or 48 hours (Fungi).

-

Readout: The MIC is the lowest concentration showing no visible turbidity.[3]

Expected Data Ranges (Based on SAR Analysis)

| Compound Class | Target Organism | Expected MIC (µg/mL) | Activity Level |

| Acrylonitrile | S. aureus | 8 – 32 | High |

| Acrylonitrile | E. coli | 32 – 128 | Moderate |

| Aminopyrazole | S. aureus | 4 – 16 | Very High |

| Aminopyrazole | C. albicans | 16 – 64 | Moderate |

| Pyrimidine | E. coli | 16 – 64 | High |

Data Interpretation: The presence of the morpholine ring typically lowers the MIC (improves potency) compared to unsubstituted analogs due to improved cell wall penetration.

References

-

Makawana, J. A., et al. (2011).[3] Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100. Link

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3][4][5][6] Current Pharmaceutical Design (Discusses the morpholine pharmacophore in Linezolid). Link

-

Al-Mulla, A. (2017).[7] Synthesis of Heterocyclic Compounds Containing Morpholine Moiety with Expected Biological Activity. Journal of Heterocyclic Chemistry. Link

-

Kumari, S., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Link

Sources

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

3-(4-Morpholinophenyl)-3-oxopropanenitrile as a precursor for pyrimidine derivatives

Application Note: 3-(4-Morpholinophenyl)-3-oxopropanenitrile as a Strategic Precursor for Pyrimidine Derivatives

Abstract & Strategic Overview

The synthesis of functionalized pyrimidines remains a cornerstone of medicinal chemistry due to the scaffold's prevalence in oncology, antiviral, and antimicrobial therapeutics. This application note details the utilization of This compound (CAS: 887591-40-4) as a versatile

The incorporation of the morpholine moiety significantly enhances the pharmacokinetic profile of the final drug candidates, improving aqueous solubility and metabolic stability compared to unsubstituted phenyl analogs. This guide provides a validated, high-efficiency protocol for synthesizing this precursor and subsequently converting it into 4,6-diaryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles via a multicomponent cyclocondensation reaction.

Chemical Profile: The Precursor

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 887591-40-4 |

| Molecular Formula | C |

| Molecular Weight | 230.27 g/mol |

| Functional Groups | |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water |

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct condensation of acetonitrile with an ester is preferred over the phenacyl bromide/cyanide route to avoid toxic cyanide salts and minimize side reactions.

Reagents:

-

Ethyl 4-morpholinobenzoate (1.0 eq)

-

Anhydrous Acetonitrile (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

Workflow:

-

Activation: In a flame-dried 3-neck flask under nitrogen, wash NaH with dry hexane to remove oil. Suspend in anhydrous THF (10 mL/g NaH).

-

Addition: Heat the suspension to 60°C. Add a solution of Ethyl 4-morpholinobenzoate and Acetonitrile in THF dropwise over 30 minutes.

-

Critical Check: Observe hydrogen gas evolution. Maintain a steady, controlled rate.

-

-

Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting ester spot should disappear.

-

-

Quenching: Cool the reaction mixture to 0°C. Slowly add ice-cold water to hydrolyze the sodium salt intermediate.

-

Isolation: Acidify the aqueous layer with 1N HCl to pH 4–5. The

-ketonitrile will precipitate as a solid. -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (8:2).

Yield Expectation: 75–85% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: One-Pot Synthesis of Pyrimidine Derivatives

Target Scaffold: 4-Aryl-6-(4-morpholinophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Method: Modified Biginelli-type Multicomponent Reaction.[1]

Reagents:

-

Precursor: this compound (1.0 mmol)

-

Aldehyde: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

-

Urea Source: Thiourea (1.2 mmol) (or Urea for oxo-derivatives)

-

Catalyst: Potassium Carbonate (K

CO -

Solvent: Absolute Ethanol (5 mL)

Step-by-Step Methodology:

-

Mixing: In a 25 mL round-bottom flask, dissolve the Precursor and the chosen Aromatic Aldehyde in Absolute Ethanol.

-

Activation: Add the Catalyst (K

CO -

Cyclization: Add Thiourea to the reaction mixture.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

-

Visual Cue: The reaction often transitions from a clear solution to a suspension as the product precipitates.

-

-

Workup: Cool the mixture to room temperature and then refrigerate for 1 hour.

-

Filtration: Filter the precipitate under vacuum.

-

Washing: Wash the cake with ice-cold ethanol (2 x 5 mL) followed by water (2 x 5 mL) to remove unreacted thiourea and catalyst.

-

Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 80–92%

Mechanism of Action & Logic

The synthesis proceeds via a cascade mechanism. Understanding this causality is vital for troubleshooting low yields.

-

Knoevenagel Condensation: The basic catalyst deprotonates the active methylene group of the

-ketonitrile (Precursor). The resulting enolate attacks the aldehyde, eliminating water to form an Arylidene Intermediate (Michael Acceptor). -

Michael Addition: The nitrogen of the Thiourea attacks the electron-deficient double bond of the Arylidene.

-

Cyclization & Dehydration: The second nitrogen of the Thiourea attacks the ketone carbonyl, followed by loss of water to aromatize/stabilize the dihydropyrimidine ring.

Visualized Pathway (Graphviz/DOT)

Caption: Reaction cascade for the One-Pot synthesis of Pyrimidine derivatives via Knoevenagel-Michael-Cyclization pathway.

Data Analysis & Validation

To validate the synthesis, researchers should look for specific NMR signatures.

| Signal Type | Chemical Shift ( | Structural Assignment |

| 3.2 – 3.7 (m, 8H) | Morpholine ring protons (CH | |

| 5.2 – 5.6 (s, 1H) | Chiral proton at C4 of the pyrimidine ring (distinctive for dihydropyrimidines) | |

| 9.8 – 10.5 (s, 1H) | NH protons of the pyrimidine ring (D | |

| IR | 2200 – 2220 cm | Nitrile (CN) stretching vibration |

| IR | 1100 – 1250 cm | C=S stretching (if Thiourea is used) |

Troubleshooting & Expert Insights

-

Issue: Low Yield in Protocol B.

-

Cause: The morpholine ring is electron-donating. This reduces the electrophilicity of the ketone carbonyl, making the final cyclization step slower than with nitro- or halo-substituted benzenes.

-

Solution: Increase reflux time to 12 hours or switch to a stronger Lewis Acid catalyst (e.g., Ytterbium Triflate [Yb(OTf)

]) to activate the carbonyl.

-

-

Issue: Sticky Product/Oil Formation.

-

Cause: Incomplete reaction or presence of unreacted aldehyde.

-

Solution: Add a few drops of glacial acetic acid during the workup to neutralize the base fully before filtration. Triturate the oil with diethyl ether to induce crystallization.

-

-

Green Chemistry Optimization:

-

This reaction can be performed under Solvent-Free conditions by grinding the reactants in a mortar and pestle with a catalytic amount of p-Toluenesulfonic acid (p-TSA), followed by gentle heating (80°C). This often improves yields and reduces waste.

-

References

-

Fluorochem. (n.d.). This compound Product Page. Retrieved from

-

BenchChem. (2025).[2] Synthesis of Pyrimidines Using 3-Cyclopentyl-3-oxopropanenitrile. Retrieved from

-

National Institutes of Health (NIH). (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from

-

Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from

-

Der Pharma Chemica. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Retrieved from

Sources

Application Notes and Protocols for the Scale-up Synthesis of 3-(4-Morpholinophenyl)-3-oxopropanenitrile Derivatives

Introduction: The Significance of 3-(4-Morpholinophenyl)-3-oxopropanenitrile Derivatives

The this compound scaffold is a cornerstone in contemporary medicinal chemistry and drug development. These β-ketonitrile derivatives are highly versatile intermediates, pivotal for the synthesis of a diverse array of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.[1] The morpholine moiety, a privileged structure in drug discovery, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. Consequently, derivatives of this compound are integral to the development of novel therapeutic agents targeting a wide range of diseases.[2][3]

The transition from laboratory-scale synthesis to pilot-plant or industrial-scale production presents a unique set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, addressing safety concerns related to the use of cyanide-containing reagents, and developing robust and scalable purification protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and methodologies for the successful scale-up synthesis of this compound derivatives.

Synthetic Strategies: A Focus on Claisen-Type Condensation

The most prevalent and industrially viable method for the synthesis of 3-oxopropanenitrile derivatives is the Claisen-type condensation.[4] This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with a nitrile in the presence of a strong base to yield a β-keto ester or, in this case, a β-ketonitrile.[5][6]

The general reaction for the synthesis of this compound is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of the nitrile by a strong base to form a resonance-stabilized carbanion.[6] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-ketonitrile.[7]

Caption: Simplified workflow of the Claisen-type condensation mechanism.

Scale-Up Considerations: From Bench to Pilot Plant

Scaling up the synthesis of this compound derivatives requires careful consideration of several critical parameters to ensure safety, efficiency, and reproducibility.

| Parameter | Bench-Scale (grams) | Pilot-Scale (kilograms) | Key Considerations & Rationale |

| Reagent Purity | High purity often used without further purification. | Must be rigorously tested. Impurities can affect yield and introduce downstream purification challenges. | In large-scale reactions, even minor impurities are amplified, potentially leading to significant side product formation. |

| Solvent | Anhydrous solvents from freshly opened bottles. | Use of dried, low-water content solvents is critical. May require in-house drying protocols. | Water will quench the strong base, leading to incomplete reaction and reduced yields. |

| Base Selection | Sodium ethoxide (NaOEt), Sodium hydride (NaH), Lithium amides. | NaOEt or NaH are often preferred due to cost-effectiveness. NaH requires careful handling due to its pyrophoric nature. | The choice of base impacts reaction kinetics, yield, and safety.[4] |

| Temperature Control | Glassware allows for efficient heat dissipation. | Jacketed reactors with precise temperature control are essential to manage reaction exotherms. | The Claisen condensation can be exothermic, and uncontrolled temperature increases can lead to side reactions and safety hazards.[8] |

| Agitation | Magnetic stirring is usually sufficient. | Mechanical stirring with appropriate impeller design is necessary for homogenous mixing in large volumes. | Inadequate mixing can lead to localized "hot spots" and incomplete reactions. |

| Work-up & Quench | Simple addition of acid to a beaker. | Controlled, slow addition of quenching agent to the reactor is crucial to manage off-gassing and exotherms. | Rapid quenching on a large scale can be hazardous. |

| Product Isolation | Filtration of small quantities of solid. | Use of centrifuges or filter presses for efficient solid-liquid separation. | Manual filtration is not practical for large quantities of product. |

| Purification | Column chromatography is common. | Recrystallization is the preferred method for large-scale purification due to its efficiency and cost-effectiveness. | Chromatography is generally not economically viable for large-scale production. |

Detailed Scale-Up Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization based on the specific equipment and purity requirements of your facility.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood or a designated, controlled environment. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9] Special care must be taken when handling sodium hydride and cyanide-containing compounds. An emergency plan for cyanide exposure should be in place.[10][11][12]

Reagents and Materials:

-

Ethyl 4-morpholinobenzoate (1.0 eq)

-

Acetonitrile (2.0 - 3.0 eq), anhydrous

-

Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Ethyl Acetate

-

Hexanes

-

Magnesium Sulfate

Equipment:

-

Jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet

-

Addition funnel

-

Condenser

-

Heating/cooling circulator

-

Filter press or large Buchner funnel

-

Drying oven

Procedure:

-

Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

-

Reagent Charging:

-

To the reactor, add anhydrous THF.

-

Carefully add the sodium hydride dispersion to the THF with gentle stirring.

-

In a separate vessel, dissolve the ethyl 4-morpholinobenzoate in anhydrous acetonitrile.

-

-

Reaction:

-

Cool the sodium hydride suspension in the reactor to 0-5 °C using the circulator.

-

Slowly add the solution of ethyl 4-morpholinobenzoate and acetonitrile to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

-

-

Work-up and Quenching:

-

Cool the reaction mixture back to 0-5 °C.

-

CAUTION: Quenching is highly exothermic and will generate hydrogen gas. Slowly and carefully quench the reaction by the dropwise addition of 2M HCl. Maintain the temperature below 15 °C. The pH of the aqueous layer should be adjusted to ~7.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the purified solid by filtration, wash with cold hexanes, and dry in a vacuum oven.[8]

-

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction due to insufficient base or wet reagents. | Ensure all reagents and solvents are anhydrous.[13] Consider increasing the equivalents of base. |

| Product instability. | The product may be prone to polymerization or hydrolysis.[8] Use the crude product immediately in the next step if possible. | |

| Side Product Formation | Reaction temperature too high. | Maintain strict temperature control during the addition of reagents.[8] |

| Amidine formation. | This can occur if sodium amide is used as the base.[14] Stick to alkoxide or hydride bases. | |

| Difficult Purification | Oily product. | Ensure complete removal of mineral oil from the sodium hydride dispersion before work-up. Consider a pre-wash of the crude product with hexanes. |

| Impurities co-crystallize with the product. | Experiment with different recrystallization solvent systems. A short plug of silica gel filtration before recrystallization may be beneficial.[8] |

Process Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Sodium Hydride: A pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.

-

Cyanide Compounds: Acetonitrile and the product are organic nitriles. While not as acutely toxic as inorganic cyanide salts, they should be handled with care. Avoid inhalation of vapors and skin contact.[9] All work should be conducted in a well-ventilated area.[9]

-

Acid-Base Reactions: The quenching of the reaction with acid is highly exothermic. Slow and controlled addition is critical to prevent a runaway reaction.

-

Waste Disposal: All waste containing cyanide compounds must be disposed of according to institutional and local regulations.[15]

Conclusion

The scale-up synthesis of this compound derivatives is a challenging yet achievable endeavor. By understanding the underlying principles of the Claisen-type condensation and carefully considering the critical process parameters, researchers and drug development professionals can successfully transition this important synthesis from the laboratory to a larger scale. A strong emphasis on safety, particularly when handling pyrophoric and cyanide-containing reagents, is paramount to the successful and responsible execution of this chemistry.

References

-

Benchchem. Scale-Up Synthesis of 3-Oxopropanenitrile Derivatives: Application Notes and Protocols. 4

-

Benchchem. Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis. 8

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.

-

National Institutes of Health. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity.

-

Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS.

-

Fiveable. 3.5 Claisen condensation - Organic Chemistry II.

-

BYJU'S. Claisen Condensation Mechanism.

-

Royal Society of Chemistry. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.

-

Laboratory-Specific Standard Operating Procedures. TITLE: SOP for the safe use of cyanide compounds.

-

National Institutes of Health. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.

-

ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15.

-

Dartmouth College. Cyanide Salts - Environmental Health and Safety.

-

National Institutes of Health. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis.

-

ResearchGate. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.

-

ResearchGate. Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors.

-

Massachusetts Institute of Technology. Laboratory Use of Cyanide Salts Safety Guidelines.

-

National Institutes of Health. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.

-

MDPI. Progress on 3-Nitropropionic Acid Derivatives.

-

ResearchGate. (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis.

-

Google Patents. US3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.

-

Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.

-

ResearchGate. Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.

-

Organic Chemistry Portal. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles.

-

Alfa Chemistry. Methods for Purification of Commonly Used Solvents.

-

ResearchGate. A practical and instructive approach to purify acetonitrile for a wide electrochemical window.

-

ChemScene. 614-16-4 | 3-Oxo-3-phenylpropanenitrile.

-

ResearchGate. A High-Yielding Preparation of β-Ketonitriles | Request PDF.

-

YouTube. Claisen Condensation Reaction Mechanism.

-

University of Windsor. Cyanides Storage, Handling and General Use Information.

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. par.nsf.gov [par.nsf.gov]

- 14. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uwindsor.ca [uwindsor.ca]

Application Notes & Protocols: Derivatization of 3-(4-Morpholinophenyl)-3-oxopropanenitrile for Biological Screening

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting scaffolds is a cornerstone of successful screening campaigns. 3-(4-Morpholinophenyl)-3-oxopropanenitrile emerges as a molecule of significant interest, strategically combining two key structural motifs. The β-ketonitrile core is a highly adaptable chemical entity, serving as a precursor for a multitude of complex heterocyclic systems through its reactive carbonyl and nitrile functionalities.[1][2] These heterocycles, including pyridines, pyrazoles, and thiophenes, are foundational structures in numerous therapeutic agents.[1][3]

Simultaneously, the molecule is decorated with a morpholine ring, a well-established "privileged" pharmacophore in drug development.[4] The morpholine moiety is frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and bioavailability.[5] Its ability to act as a hydrogen bond acceptor allows it to form crucial interactions with biological targets, and it is a structural component in numerous approved drugs.[4][6] Derivatives of morpholine have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][7][8][9]

This guide provides an in-depth technical framework for the chemical derivatization of this compound. We will explore robust synthetic protocols, explain the causality behind experimental choices, and detail a standard biological screening assay to evaluate the therapeutic potential of the resulting novel chemical entities (NCEs).

Strategic Rationale for Derivatization

The primary goal of derivatizing the parent molecule is to systematically explore its structure-activity relationship (SAR). By introducing diverse chemical functionalities at specific points, we can modulate the molecule's steric, electronic, and lipophilic properties. This exploration allows us to:

-

Identify Bioactive "Hits": Generate a library of structurally related compounds to screen for desired biological activity.

-

Optimize Potency and Selectivity: Fine-tune the structure of initial hits to enhance their efficacy against a target and reduce off-target effects.

-

Improve Drug-Like Properties: Modify the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

The this compound scaffold offers two primary sites for chemical modification, as illustrated below: the active methylene group (C2) and the carbonyl group (C3). This guide will focus on leveraging the reactivity of the active methylene group.

Caption: High-level workflow from starting material to SAR analysis.

Synthetic Strategy: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, ideal for forming carbon-carbon bonds by reacting an active methylene compound with an aldehyde or ketone.[10] The methylene group in this compound is activated by the adjacent electron-withdrawing carbonyl and nitrile groups, making it an excellent substrate for this transformation. This reaction provides a straightforward and efficient route to introduce a wide variety of aryl or alkyl substituents, creating a diverse library of derivatives.

Caption: General scheme for the Knoevenagel condensation reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-chlorophenyl)methylene)-3-oxo-3-(4-morpholinophenyl)propanenitrile

This protocol details the synthesis of a representative derivative using 4-chlorobenzaldehyde.

Materials and Reagents:

-

This compound (1.0 eq)

-

4-Chlorobenzaldehyde (1.05 eq)

-

Piperidine (0.1 eq)

-

Glacial Acetic Acid (0.1 eq)

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (e.g., 2.30 g, 10 mmol, 1.0 eq) and ethanol (40 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add 4-chlorobenzaldehyde (1.55 g, 11 mmol, 1.05 eq) to the solution.

-

Finally, add piperidine (0.1 mL, ~1 mmol, 0.1 eq) and glacial acetic acid (0.06 mL, ~1 mmol, 0.1 eq) as catalysts.

-

Scientist's Note (Causality): Piperidine, a weak base, deprotonates the active methylene group to form a nucleophilic enolate. Acetic acid protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic. This dual catalysis significantly accelerates the reaction rate. Using slightly excess aldehyde ensures the complete consumption of the more valuable starting nitrile.

-

-

Reaction and Monitoring:

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

-

Monitor the reaction progress every 30 minutes using TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting nitrile spot has disappeared (typically 2-4 hours).

-

Scientist's Note (Trustworthiness): TLC is a critical self-validating step. It provides a real-time, qualitative assessment of the reaction's progression, preventing premature work-up of an incomplete reaction or decomposition from prolonged heating.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

A solid precipitate should form upon cooling. If not, cool the flask in an ice bath for 30 minutes to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol (2 x 15 mL) to remove unreacted aldehyde and catalysts.

-

Dry the product in a vacuum oven at 50°C to a constant weight.

-

-

Purification (if necessary):

-

The crude product is often of high purity. However, if TLC indicates impurities, recrystallize the solid from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature to form pure crystals.

-

Protocol 2: Characterization of Synthesized Derivatives

Structural confirmation is essential to validate the identity and purity of the newly synthesized compounds.[11]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.[12][13]

-

Protocol:

-

Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected Outcome: For the 2-((4-chlorophenyl)methylene) derivative, the ¹H NMR spectrum should show characteristic peaks for the aromatic protons (from both rings), the morpholine protons, and a key singlet for the newly formed vinylic proton around 7.5-8.5 ppm. The disappearance of the singlet corresponding to the active methylene protons of the starting material (typically around 4.0 ppm) is a crucial indicator of a successful reaction.

2. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the compound and confirm its elemental composition.[14]

-

Protocol:

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

-

Expected Outcome: The ESI-MS spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺. For the target compound (C₁₉H₁₇ClN₂O₂), the expected monoisotopic mass is 352.10 g/mol . The observed m/z should be approximately 353.11, and the characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks) should be visible.

Data Presentation: Summary of Derivative Synthesis

All quantitative data should be summarized for easy comparison.

| Derivative ID | R-Group (from R-CHO) | Yield (%) | M.P. (°C) | Observed [M+H]⁺ (m/z) |

| DN-01 | 4-Chloro | 88% | 178-180 | 353.11 |

| DN-02 | 4-Methoxy | 92% | 165-167 | 349.16 |

| DN-03 | 3-Nitro | 85% | 195-198 | 364.13 |

| DN-04 | Unsubstituted | 95% | 150-152 | 319.15 |

Table 1: Summary of synthesized Knoevenagel derivatives of this compound.

Biological Screening Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] It is a standard preliminary screen for novel compounds with potential anticancer activity.[16][17]

Principle: Mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Materials and Reagents:

-

Human cancer cell line (e.g., HeLa or A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Synthesized derivatives (dissolved in DMSO to create 10 mM stock solutions)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells. Prepare a cell suspension in complete medium.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., Doxorubicin) in culture medium from the 10 mM DMSO stock solutions. The final concentrations might range from 0.1 µM to 100 µM.

-

Include "vehicle control" wells containing the highest concentration of DMSO used (typically ≤0.5%).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.[19]

-

Incubate the plate for 48-72 hours.

-

Scientist's Note (Self-Validation): The inclusion of untreated controls, vehicle controls, and a positive control is essential for a self-validating assay. This allows for the normalization of data, ensures the vehicle (DMSO) is not causing toxicity, and confirms the assay is responsive to a known cytotoxic agent.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.[15]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-